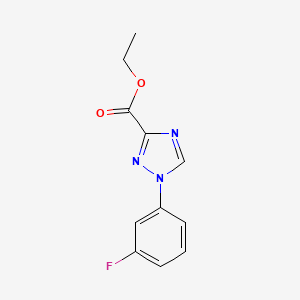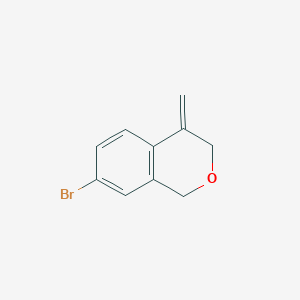
7-Bromo-4-methyleneisochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-methyleneisochromane is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.09 g/mol This compound is characterized by the presence of a bromine atom at the 7th position and a methylene group at the 4th position on the isochromane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyleneisochromane can be achieved through various synthetic routes. One common method involves the bromination of 4-methyleneisochromane using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of 7-Bromo-4-methyleneisochromane may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-methyleneisochromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylene group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 7-substituted-4-methyleneisochromane derivatives.
Oxidation: Formation of 4-methyleneisochromanone.
Reduction: Formation of 7-hydro-4-methyleneisochromane.
Applications De Recherche Scientifique
7-Bromo-4-methyleneisochromane has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-Bromo-4-methyleneisochromane involves its interaction with specific molecular targets and pathways. The bromine atom and methylene group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Interaction: Interacting with DNA and affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyleneisochromane: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoisochromane: Lacks the methylene group, affecting its chemical properties and applications.
7-Bromo-4-methylisochromane: Contains a methyl group instead of a methylene group, leading to variations in its chemical behavior.
Uniqueness
7-Bromo-4-methyleneisochromane is unique due to the presence of both the bromine atom and the methylene group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrO |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
7-bromo-4-methylidene-1H-isochromene |
InChI |
InChI=1S/C10H9BrO/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-4H,1,5-6H2 |
Clé InChI |
YLDPXYIDZVZCGY-UHFFFAOYSA-N |
SMILES canonique |
C=C1COCC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)


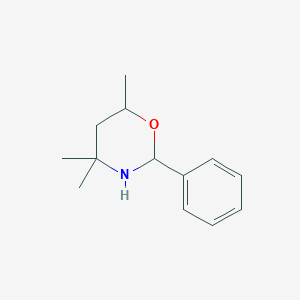
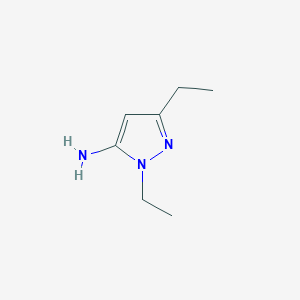
![1H-Pyrazolo[4,3-g]benzothiazol-7-amine](/img/structure/B13974206.png)
![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)
![8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
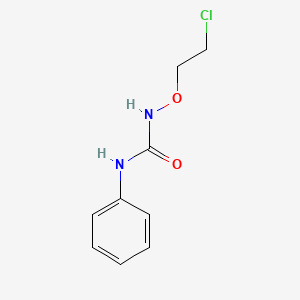
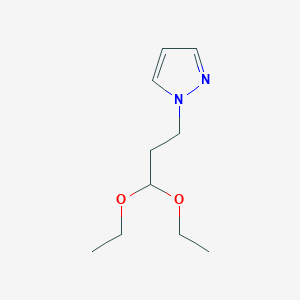
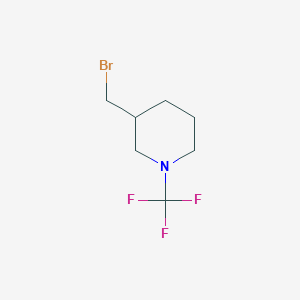
![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)

